molecular formula C23H26ClN5O3 B6560136 1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea CAS No. 877811-96-6

1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea

Cat. No.: B6560136
CAS No.: 877811-96-6
M. Wt: 455.9 g/mol
InChI Key: WYXFOKFSHNJZRF-UHFFFAOYSA-N
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Description

The compound 1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea features a urea scaffold with three distinct substituents:

  • A 3-chlorophenyl group (electron-withdrawing chlorine at the meta position).
  • A 2,4-dimethoxyphenyl group (electron-donating methoxy groups at ortho and para positions).
  • A triazolo[4,3-a]azepine moiety fused with a methyl group.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3/c1-31-18-10-11-19(20(14-18)32-2)29(23(30)25-17-8-6-7-16(24)13-17)15-22-27-26-21-9-4-3-5-12-28(21)22/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXFOKFSHNJZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-3-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy against different biological targets.

Chemical Structure

The compound can be described by the following structural formula:

C20H22ClN5O3\text{C}_{20}\text{H}_{22}\text{ClN}_5\text{O}_3

Biological Activity Overview

Research on this compound indicates a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The presence of the triazole and azepine moieties contributes to its diverse pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial activity. For instance, compounds with triazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anticancer Properties

The anticancer properties of compounds related to this structure have been extensively studied. For example, triazole derivatives have shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some compounds exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes involved in DNA synthesis and repair.
  • Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells by activating caspase pathways.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of related compounds, it was found that those containing the triazole moiety demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values that indicate strong antibacterial potential .

Study 2: Anticancer Activity

A research project focused on the anticancer effects of compounds similar to the target molecule revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of substituent groups in modulating biological activity .

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialS. aureus, E. coliMIC: 31.25 - 62.5 µg/mL
AnticancerMCF-7, Bel-7402IC50 values lower than doxorubicin
Anti-inflammatoryVarious inflammatory modelsReduction in inflammatory markers

Scientific Research Applications

Biological Activities

The compound has been studied for its potential in several areas:

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance:

  • Compounds with triazole rings have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL.

Anticancer Properties

The anticancer effects of compounds related to this structure have been extensively studied:

  • Triazole derivatives have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of triazole-containing compounds. It was found that these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study reported MIC values indicating strong antibacterial potential.

Study 2: Anticancer Activity

Another research project focused on the anticancer effects of similar compounds revealed selective toxicity towards cancer cells while sparing normal cells. This study highlighted the importance of substituent groups in modulating biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo[4,3-a]Azepine-Containing Analogs

1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea ()
  • Structural Differences :
    • Replaces the 2,4-dimethoxyphenyl group with a 3-methylphenyl group.
    • Substitutes the 3-chlorophenyl with a 3-chloro-4-methoxyphenyl group.
  • The additional methoxy group at the 4-position may enhance hydrogen bonding but reduce metabolic stability .
3-(2-Methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea ()
  • Structural Differences :
    • Contains a 2-methoxyphenyl and 4-methylphenyl instead of the target’s 2,4-dimethoxyphenyl and 3-chlorophenyl.
  • Impact :
    • The lack of chlorine reduces electron-withdrawing effects, possibly weakening target binding.
    • The methylphenyl group increases hydrophobicity, which may affect bioavailability .

Carbazole and Pyridinone Analogs

1-(3-Chlorophenyl)-3-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea ()
  • Structural Differences :
    • Replaces the triazolo-azepine with a carbazole ring.
  • Impact :
    • Carbazole’s planar structure may improve DNA intercalation but reduce selectivity for kinase targets.
    • Lower molecular weight (439.94 g/mol vs. ~500 g/mol for the target) could enhance permeability .
1-(3-Chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridin-2-yl)urea ()
  • Structural Differences: Substitutes the triazolo-azepine with a tetrahydropyridinone ring.
  • Molecular weight (280.71 g/mol) suggests faster metabolic clearance compared to the target compound .

Halogenated and Thioether Derivatives

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n, )
  • Structural Differences :
    • Incorporates a trifluoromethyl group and thioether-linked pyridine .
  • Impact :
    • The trifluoromethyl group enhances lipophilicity and metabolic stability.
    • Thioether linkage may introduce susceptibility to oxidation, reducing in vivo half-life .
1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (A5, )
  • Structural Differences :
    • Features a 4-hydroxyphenyl group instead of dimethoxyphenyl.
  • Impact :
    • The hydroxyl group improves aqueous solubility but may increase glucuronidation, shortening therapeutic duration .

Data Table: Key Structural and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound ~500* 3-Chlorophenyl, 2,4-dimethoxyphenyl Triazolo-azepine enhances kinase affinity
439.94 3-Chloro-4-methoxyphenyl, 3-methylphenyl Higher polarity due to methoxy
280.71 Tetrahydropyridinone Low molecular weight, rapid clearance
(7n) ~500* Trifluoromethyl, thioether-pyridine High lipophilicity, potential instability
(A5) ~300* 4-Hydroxyphenyl Improved solubility, metabolic liability

*Estimated based on structural analogs due to incomplete data.

Research Findings and Implications

  • Triazolo-azepine analogs () demonstrate superior kinase inhibition due to rigid ring systems but face challenges in solubility .
  • Carbazole derivatives () show promise in DNA-targeted therapies but lack specificity for enzyme inhibition .
  • Halogenated compounds () exhibit enhanced metabolic stability but may require structural optimization to reduce toxicity .

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